molecular formula C12H12F2N2 B12986479 (S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

(S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12986479
M. Wt: 222.23 g/mol
InChI Key: YONGIKLVTFWGMA-LURJTMIESA-N
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Description

(S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Catalysts such as gallium trichloride have been used in the Michael addition of indole to α,β-unsaturated ketones, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinolines, and tetrahydroindoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (S)-6,9-Difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA synthesis, thereby exerting anticancer effects . Additionally, it can interact with cellular signaling pathways, influencing cell proliferation and apoptosis .

Properties

Molecular Formula

C12H12F2N2

Molecular Weight

222.23 g/mol

IUPAC Name

(3S)-6,9-difluoro-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C12H12F2N2/c1-6-4-10-7(5-15-6)11-8(13)2-3-9(14)12(11)16-10/h2-3,6,15-16H,4-5H2,1H3/t6-/m0/s1

InChI Key

YONGIKLVTFWGMA-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CC2=C(CN1)C3=C(C=CC(=C3N2)F)F

Canonical SMILES

CC1CC2=C(CN1)C3=C(C=CC(=C3N2)F)F

Origin of Product

United States

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